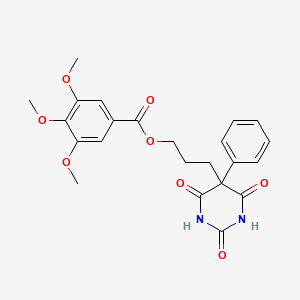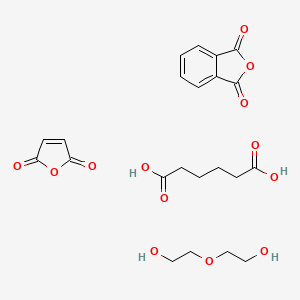
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The specific industrial methods for producing this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the nature of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound may have potential therapeutic applications.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1-benzylpiperazine (BZP)
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Uniqueness
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Propiedades
Número CAS |
35047-52-0 |
|---|---|
Fórmula molecular |
C16H26Cl2N2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-17-10-12-18(13-11-17)16-9-5-3-7-14-6-2-4-8-15(14)16;;/h2,4,6,8,16H,3,5,7,9-13H2,1H3;2*1H |
Clave InChI |
VWUCRAFXBFKSMH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCCCC3=CC=CC=C23.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)


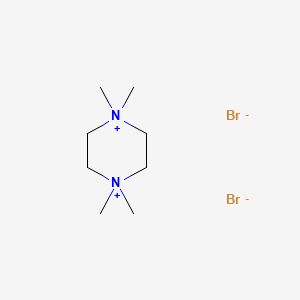
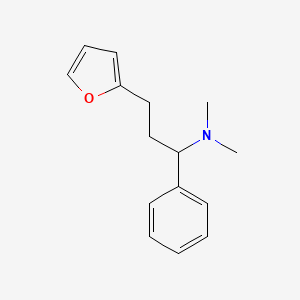
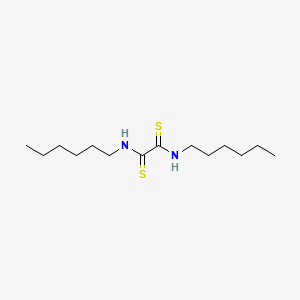
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)


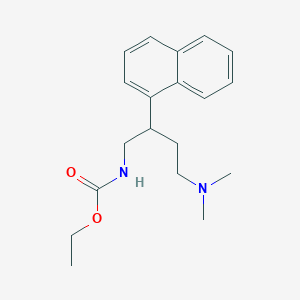
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
